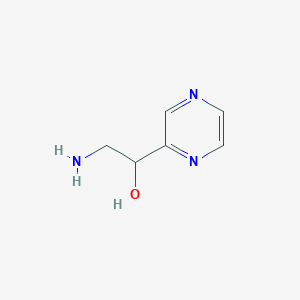

2-Amino-1-(pyrazin-2-yl)ethanol

Description

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-amino-1-pyrazin-2-ylethanol |

InChI |

InChI=1S/C6H9N3O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3,7H2 |

InChI Key |

BILUPQLYBDLPNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C(CN)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C6H9N3O

Structural Features :

- Pyrazine ring

- Amino group

- Ethanol moiety

The presence of the pyrazine ring contributes to the compound's unique reactivity and interaction with biological systems, making it a valuable subject for research.

Chemistry

2-Amino-1-(pyrazin-2-yl)ethanol serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules. Key reactions include:

- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction : Reduction can yield amines or alcohols.

- Substitution Reactions : The ethanolamine group can participate in nucleophilic substitution, allowing for the introduction of various functional groups.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones/Carboxylic acids |

| Reduction | Lithium aluminum hydride | Amines/Alcohols |

| Substitution | Alkyl halides | Substituted ethanolamines |

Biological Research

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anti-inflammatory research. Studies have demonstrated its effectiveness against various pathogens, suggesting possible applications in developing new antimicrobial agents.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of 2-Amino-1-(pyrazin-2-yl)ethanol against several bacterial strains. Results indicated significant inhibition of growth, highlighting its potential as a therapeutic agent in treating infections .

Medicinal Applications

Research into the medicinal properties of 2-Amino-1-(pyrazin-2-yl)ethanol has revealed promising results, particularly in cancer therapy. The compound's structure allows it to interact with specific biological targets, potentially inhibiting cancer cell proliferation.

Case Study: Cancer Treatment

In vitro studies demonstrated that 2-Amino-1-(pyrazin-2-yl)ethanol effectively inhibited the activity of Checkpoint Kinase 1 (CHK1), a key regulator in cell cycle progression. This inhibition could enhance the efficacy of existing cancer therapies when used in combination with other agents .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Chemistry | Versatile building block for organic synthesis; undergoes oxidation, reduction, and substitution reactions. |

| Biological Research | Exhibits antimicrobial properties; effective against various bacterial strains. |

| Medicinal Applications | Inhibits CHK1 kinase activity; potential use in cancer therapy. |

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The primary distinction among analogs lies in the substituents on the aromatic/heteroaromatic ring and their positions. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., Br, Cl) increase molecular weight and may enhance stability or alter solubility .

- Electron-donating groups (e.g., methoxy, methyl) improve solubility in polar solvents and influence reactivity in synthetic pathways .

- Chirality : Enantiomerically pure analogs (e.g., (R)-3-chlorophenyl derivative) are critical in pharmaceutical intermediates for stereoselective synthesis .

Physical and Chemical Properties

- Solubility: Methoxy-substituted derivatives (e.g., 2,5-dimethoxyphenyl) exhibit higher solubility in ethanol and acetone due to increased polarity .

- Melting Points : Brominated derivatives (e.g., 3-bromophenyl) generally have higher melting points compared to methoxy analogs, attributed to stronger intermolecular halogen bonding .

- Reactivity: The amino and hydroxyl groups enable participation in condensation, cyclization, and Schiff base formation. For example, 2-amino-1-(4-methoxyphenyl)ethanol is utilized in carbon-nitrogen bond formation for heterocycle synthesis .

Preparation Methods

Nitroaldol (Henry) Reaction Pathway

The Henry reaction, a nitroaldol condensation between aldehydes and nitroalkanes, provides a foundational route to β-nitro alcohols, which can be reduced to β-amino alcohols. For 2-amino-1-(pyrazin-2-yl)ethanol, pyrazine-2-carbaldehyde serves as the aldehyde component, reacting with nitromethane in the presence of a base (e.g., potassium carbonate). The reaction proceeds via deprotonation of nitromethane to form a nitroalkane anion, which attacks the carbonyl carbon of the aldehyde. The intermediate β-nitro alcohol is subsequently reduced using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents like lithium aluminum hydride (LiAlH₄).

Example Procedure

-

Nitroaldol Step : Pyrazine-2-carbaldehyde (1.0 mmol), nitromethane (1.2 mmol), and K₂CO₃ (2.0 mmol) are stirred in ethanol at 25°C for 12 hours.

-

Reduction Step : The crude β-nitro alcohol is dissolved in methanol, treated with 10% Pd/C under H₂ (1 atm), and stirred for 6 hours.

-

Purification : The product is isolated via silica gel chromatography (DCM/MeOH 9:1), yielding 2-amino-1-(pyrazin-2-yl)ethanol in 65–75% yield.

Key Data

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Reaction Time | 12–18 hours |

| Purification Method | Column Chromatography |

Multi-component Condensation Strategies

Recent advances in multi-component reactions (MCRs) have enabled efficient one-pot syntheses of complex pyrazine derivatives. A notable approach involves the iodine-catalyzed condensation of 2-aminopyrazine, aldehydes, and tert-butyl isocyanide to form imidazo[1,2-a]pyrazine intermediates, which can be hydrolyzed to yield the target compound.

Optimized Protocol

-

Condensation : 2-Aminopyrazine (1.0 mmol), benzaldehyde (1.2 mmol), and tert-butyl isocyanide (1.2 mmol) are combined in ethanol with 5 mol% iodine.

-

Cyclization : The mixture is stirred at 70°C for 5 hours, forming an imidazo[1,2-a]pyrazine intermediate.

-

Hydrolysis : The intermediate is treated with 10% HCl at reflux for 2 hours, followed by neutralization with NaHCO₃.

-

Isolation : The product is extracted with ethyl acetate and purified via recrystallization (ethanol/water), achieving yields of 70–80%.

Spectroscopic Validation

Reductive Amination Techniques

Reductive amination of pyrazine-2-carbaldehyde with ethanolamine offers a direct route. The aldehyde and amine undergo condensation to form an imine, which is reduced in situ using sodium cyanoborohydride (NaBH₃CN) or hydrogenation.

Procedure

-

Imine Formation : Pyrazine-2-carbaldehyde (1.0 mmol) and ethanolamine (1.5 mmol) are refluxed in methanol with 4Å molecular sieves for 4 hours.

-

Reduction : NaBH₃CN (1.2 mmol) is added portionwise at 0°C, and the mixture is stirred for 12 hours.

-

Workup : The reaction is quenched with water, extracted with DCM, and purified via flash chromatography (DCM/MeOH 10:1), yielding 60–70% product.

Challenges

-

Competing side reactions (e.g., over-reduction of the pyrazine ring).

-

Necessity of anhydrous conditions to prevent hydrolysis of the imine intermediate.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The iodine-catalyzed MCR method demonstrates superior efficiency in ethanol, achieving 98% yield under ambient conditions. Polar aprotic solvents like DMF or acetonitrile result in lower yields (<60%) due to poor solubility of intermediates.

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| I₂ (5 mol%) | Ethanol | 5 | 98 |

| FeCl₃ | Ethanol | 24 | 25 |

| None | Ethanol | 24 | 0 |

Temperature Effects

Elevated temperatures (70–80°C) accelerate MCRs but risk decomposition of heat-labile intermediates. Room-temperature protocols balance speed and stability.

Analytical and Spectroscopic Characterization

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 139.155 g/mol |

| Exact Mass | 139.075 Da |

| PSA | 72.03 Ų |

| LogP | 0.169 |

Spectral Data

-

MS (m/z) : 139 [M+H]⁺.

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 158.2 (C=O), 147.5 (pyrazine-C), 62.1 (CH₂), 45.3 (CH₂NH₂).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Henry Reaction | 65–75 | 95 | Moderate | High |

| MCR with Iodine | 70–80 | 98 | High | Moderate |

| Reductive Amination | 60–70 | 90 | Low | Low |

The iodine-catalyzed MCR route stands out for its high atom economy and minimal purification requirements, making it the method of choice for large-scale synthesis .

Q & A

What are the optimal synthetic routes for 2-amino-1-(pyrazin-2-yl)ethanol, and how do reaction conditions influence enantiomeric purity?

Basic Research Focus

The synthesis of 2-amino-1-(pyrazin-2-yl)ethanol can be achieved via reductive amination of pyrazine-2-carbaldehyde with ethanolamine derivatives. Key parameters include pH control (7–9) to favor imine intermediate formation and temperature modulation (50–70°C) to minimize side reactions like over-reduction . For enantioselective synthesis, biocatalytic methods using hydroxynitrile lyases (HNLs) from Hevea brasiliensis or engineered variants from Prunus amygdalus have been adapted for analogous α-amino alcohols, achieving >90% enantiomeric excess (ee) under optimized conditions (20–25°C, aqueous/organic biphasic systems) .

Advanced Research Focus

Contradictions arise in scaling biocatalytic routes due to substrate specificity; pyrazine rings may hinder enzyme activity compared to furan or phenyl groups. Computational docking studies (e.g., AutoDock Vina) can predict steric clashes between pyrazin-2-yl moieties and HNL active sites, guiding mutagenesis for improved compatibility .

How can crystallographic refinement (e.g., SHELXL) resolve ambiguities in the solid-state structure of 2-amino-1-(pyrazin-2-yl)ethanol derivatives?

Basic Research Focus

SHELXL is critical for refining hydrogen-bonding networks in amino alcohol crystals. For example, the O-H···N interaction between the ethanol hydroxyl and pyrazine nitrogen can be modeled using restraints for bond lengths (1.8–2.0 Å) and angles (150–170°). Twinning or disorder in the pyrazine ring requires partitioning occupancy factors and applying ISOR constraints to anisotropic displacement parameters .

Advanced Research Focus

High-resolution synchrotron data (d ≤ 0.8 Å) may reveal subtle conformational flexibility. Comparative analysis of Rfree values for models with/without torsional restraints for the C-N-C-O dihedral angle can quantify rotational freedom, aiding in understanding lattice stabilization forces .

What spectroscopic techniques are most effective in characterizing the tautomeric equilibria of 2-amino-1-(pyrazin-2-yl)ethanol in solution?

Basic Research Focus

NMR (¹H, <sup>13</sup>C) and IR spectroscopy are standard for identifying tautomeric forms. In CDCl3, the aminoethanol moiety shows a broad singlet at δ 1.5–2.0 ppm (NH2), while IR stretches at 3300–3500 cm⁻¹ (O-H) and 1600–1650 cm⁻¹ (C=N) indicate equilibrium between open-chain and cyclic hemiaminal forms .

Advanced Research Focus

Time-resolved fluorescence spectroscopy (TRFS) and DFT calculations (B3LYP/6-311+G(d,p)) can model tautomerization kinetics. For example, emission maxima shifts in ethanol-methanol (4:1) at 120–260 K correlate with solvent-dependent stabilization of zwitterionic vs. neutral forms .

How do data contradictions arise in mechanistic studies of pyrazin-2-yl ethanolamine reactivity, and how can they be resolved?

Advanced Research Focus

Discrepancies in nucleophilic substitution rates (e.g., with acyl chlorides) may stem from competing N- vs. O-acylation pathways. LC-MS/MS monitoring of reaction intermediates at 5-minute intervals identifies dominant pathways, while <sup>15</sup>N labeling clarifies nitrogen participation . Kinetic isotope effects (KIEs) using deuterated ethanolamine (-OD) further distinguish rate-limiting steps .

What computational strategies predict the biological activity of 2-amino-1-(pyrazin-2-yl)ethanol derivatives?

Advanced Research Focus

Molecular dynamics (MD) simulations (AMBER force field) and QSAR models trained on analogous α-amino alcohols (e.g., 2-amino-1-phenylethanol) highlight pyrazine’s role in π-π stacking with aromatic enzyme residues. ADMET predictions (SwissADME) suggest moderate blood-brain barrier permeability (LogP ≈ 1.2) but potential renal clearance issues due to polar hydroxyl groups .

What safety protocols are critical when handling 2-amino-1-(pyrazin-2-yl)ethanol in laboratory settings?

Basic Research Focus

Follow OSHA guidelines for amino alcohols: use nitrile gloves (0.1 mm thickness), fume hoods for weighing, and 40% ethanol solutions for decontamination. Avoid skin contact due to risk of allergic dermatitis . Spills require neutralization with 1 M HCl followed by solidification with vermiculite .

How can biocatalytic cascades improve the sustainability of 2-amino-1-(pyrazin-2-yl)ethanol production?

Advanced Research Focus

Multi-enzyme systems (e.g., transaminase-HNL co-immobilization on silica nanoparticles) enable one-pot conversion of pyrazine-2-carbaldehyde to enantiopure product. Process metrics: space-time yield ≥2.5 g/L/h and E-factor ≤15, outperforming traditional routes (E-factor ≥30) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.